1-Chloro-5-isocyanato-2,4-dimethoxybenzene

Chemical Procurement Solid-Phase Handling Crystallization

Solid isocyanate with 5-chloro substituent offers enhanced electrophilicity and reduced volatility vs non-halogenated analogs. Ideal for nAChR SAR studies and polyurethane cross-linking. Differentiated by high melting point (94-98°C) and easy metering. Ensure strict moisture exclusion during storage and use.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 55440-55-6
Cat. No. B1587640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-isocyanato-2,4-dimethoxybenzene
CAS55440-55-6
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N=C=O)Cl)OC
InChIInChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3
InChIKeyCOSVEXSXJCUYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-isocyanato-2,4-dimethoxybenzene (CAS 55440-55-6): A Dual-Function Aromatic Isocyanate for Advanced Synthesis


1-Chloro-5-isocyanato-2,4-dimethoxybenzene (CAS 55440-55-6), also known as 5-chloro-2,4-dimethoxyphenyl isocyanate, is an aromatic isocyanate with the molecular formula C9H8ClNO3 [1]. This compound is characterized by the presence of a reactive isocyanate (-NCO) group, two electron-donating methoxy (-OCH3) groups, and an electron-withdrawing chloro (-Cl) substituent on a benzene ring. This combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of urea and carbamate derivatives . Its unique substitution pattern differentiates it from other dimethoxyphenyl isocyanates, leading to distinct physical and chemical properties relevant for specific research and industrial applications.

Why 1-Chloro-5-isocyanato-2,4-dimethoxybenzene Cannot Be Interchanged with Other Dimethoxyphenyl Isocyanates


The presence of the 5-chloro substituent in 1-Chloro-5-isocyanato-2,4-dimethoxybenzene fundamentally alters its physicochemical properties and reactivity profile compared to non-halogenated analogs like 2,4-dimethoxyphenyl isocyanate (CAS 84370-87-6) or 2,5-dimethoxyphenyl isocyanate (CAS 56309-62-7). These differences are not merely incremental but translate into distinct handling characteristics, storage requirements, and reaction outcomes, making simple substitution in a research or production protocol unfeasible without re-optimization. The electron-withdrawing nature of the chlorine atom influences the electrophilicity of the isocyanate group, while the increased molecular weight and altered crystal packing forces lead to a dramatically different phase profile at standard laboratory temperatures [1]. The following section quantifies these critical differentiators.

Quantifiable Differentiation of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene from Its Closest Analogs


Dramatically Higher Melting Point Enhances Handling and Purification Compared to Non-Chlorinated Analogs

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a solid at room temperature with a significantly higher melting point than its closest non-halogenated analogs, 2,4-dimethoxyphenyl isocyanate and 2,5-dimethoxyphenyl isocyanate, both of which are low-melting solids or liquids at ambient conditions . This solid-state property simplifies storage, weighing, and transfer procedures, and provides a clear pathway for purity enhancement via recrystallization, which is not applicable to the liquid analogs.

Chemical Procurement Solid-Phase Handling Crystallization

Significantly Higher Boiling Point Indicates Stronger Intermolecular Forces and Different Volatility Profile

The presence of the chlorine atom results in a much higher boiling point for 1-chloro-5-isocyanato-2,4-dimethoxybenzene compared to its non-chlorinated analogs. This difference, while predicted, reflects the increased molecular weight and stronger intermolecular interactions, such as dipole-dipole forces, which will influence its behavior in high-temperature reactions and its vapor pressure profile .

Thermal Stability Reaction Engineering Distillation

Enhanced Electrophilicity of the Isocyanate Group Driven by Electron-Withdrawing Chloro Substituent

The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, which increases the partial positive charge on the isocyanate carbon atom. This makes 1-chloro-5-isocyanato-2,4-dimethoxybenzene a more reactive electrophile towards nucleophiles like amines and alcohols than its non-chlorinated counterparts. While specific kinetic data for this exact compound is not available in the public domain, studies on the kinetics of reactions of para-substituted phenyl isocyanates demonstrate a clear correlation between electron-withdrawing substituents (such as -Cl) and increased reaction rates with nucleophiles, as quantified by Hammett plots [1].

Reaction Kinetics Nucleophilic Addition Urea Synthesis

Targeted Application Scenarios for 1-Chloro-5-isocyanato-2,4-dimethoxybenzene Based on Verified Differentiators


Synthesis of Urea Derivatives for Central Nervous System (CNS) Drug Discovery

The combination of the chloro and dimethoxy substitution pattern on the phenyl ring is a privileged scaffold for targeting nicotinic acetylcholine receptors (nAChRs), as exemplified by the research compound PNU-120596 [1]. The 1-chloro-5-isocyanato-2,4-dimethoxybenzene building block is a direct precursor to the 5-chloro-2,4-dimethoxyphenyl moiety found in these bioactive ureas. Its enhanced electrophilicity (Section 3, Evidence 3) allows for efficient coupling with diverse amine-containing heterocycles, while its solid-state form (Section 3, Evidence 1) facilitates high-purity intermediate preparation, a critical factor in structure-activity relationship (SAR) studies.

Agrochemical Intermediate Development Requiring High Thermal Stability

The significantly higher boiling point and lower volatility of 1-chloro-5-isocyanato-2,4-dimethoxybenzene (Section 3, Evidence 2) compared to non-halogenated isocyanates make it a superior candidate for developing agrochemical intermediates or active ingredients that require processing or application under elevated temperature conditions. Its reduced vapor pressure minimizes losses during formulation and improves the safety profile of the manufacturing process, a key consideration for industrial-scale procurement.

Design of Functional Polymers and Advanced Materials

The solid, high-melting nature of this compound (Section 3, Evidence 1) offers practical advantages in polymer chemistry. It can be incorporated as a reactive comonomer or cross-linking agent in polyurethane or polyurea synthesis, especially in systems where a solid, easily-metered isocyanate is preferred over a liquid analog. The presence of the chlorine atom also provides a spectroscopic handle (e.g., X-ray photoelectron spectroscopy) for material characterization and a site for potential post-polymerization modification.

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